molecular formula C13H14 B6274473 1-cyclopentyl-4-ethynylbenzene CAS No. 194484-38-3

1-cyclopentyl-4-ethynylbenzene

Cat. No.: B6274473
CAS No.: 194484-38-3
M. Wt: 170.25 g/mol
InChI Key: XWGBQIRUXWSNPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-4-ethynylbenzene is an organic compound characterized by a benzene ring substituted with a cyclopentyl group and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-4-ethynylbenzene can be synthesized through a multi-step process involving the formation of the cyclopentyl and ethynyl substituents on the benzene ring. One common method involves the use of electrophilic aromatic substitution reactions to introduce the cyclopentyl group, followed by a Sonogashira coupling reaction to attach the ethynyl group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-4-ethynylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyclopentyl-4-ethynylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyclopentyl-4-ethynylbenzene involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the cyclopentyl group can influence the compound’s steric properties. These interactions can affect the compound’s binding affinity and reactivity with various biological and chemical targets .

Comparison with Similar Compounds

  • 1-Cyclopentyl-4-methylbenzene
  • 1-Cyclopentyl-4-ethynylcyclohexane
  • 1-Cyclopentyl-4-ethynylphenol

Uniqueness: 1-Cyclopentyl-4-ethynylbenzene is unique due to the presence of both cyclopentyl and ethynyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

CAS No.

194484-38-3

Molecular Formula

C13H14

Molecular Weight

170.25 g/mol

IUPAC Name

1-cyclopentyl-4-ethynylbenzene

InChI

InChI=1S/C13H14/c1-2-11-7-9-13(10-8-11)12-5-3-4-6-12/h1,7-10,12H,3-6H2

InChI Key

XWGBQIRUXWSNPN-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)C2CCCC2

Purity

90

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.